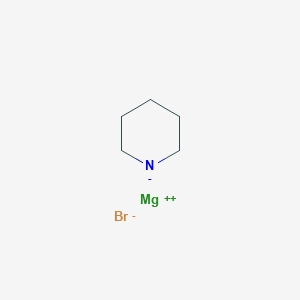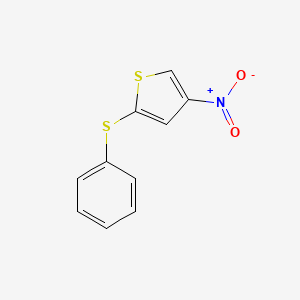
4-Nitro-2-(phenylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(phenylsulfanyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound is characterized by the presence of a nitro group at the fourth position and a phenylsulfanyl group at the second position of the thiophene ring. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(phenylsulfanyl)thiophene can be achieved through various methods. One common approach involves the nitration of 2-(phenylsulfanyl)thiophene using a mixture of nitric acid and acetic acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the fourth position .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(phenylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Reduction: 4-Amino-2-(phenylsulfanyl)thiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Nitro-2-(phenylsulfanyl)thiophene has found applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(phenylsulfanyl)thiophene is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiophene ring itself can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
2-Nitrothiophene: Lacks the phenylsulfanyl group, making it less lipophilic.
4-Nitrothiophene: Lacks the phenylsulfanyl group, affecting its overall reactivity and biological activity.
2-(Phenylsulfanyl)thiophene: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness: 4-Nitro-2-(phenylsulfanyl)thiophene is unique due to the combination of the nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13195-52-3 |
|---|---|
Molecular Formula |
C10H7NO2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-nitro-2-phenylsulfanylthiophene |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)8-6-10(14-7-8)15-9-4-2-1-3-5-9/h1-7H |
InChI Key |
UQSLRJMHOBSEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


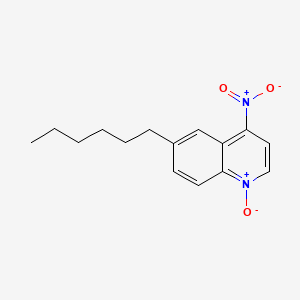

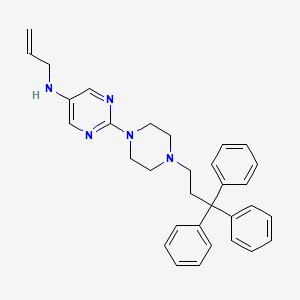
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


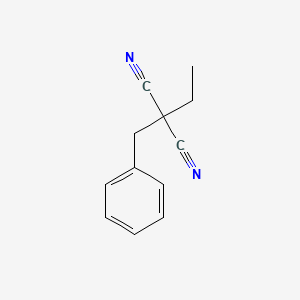
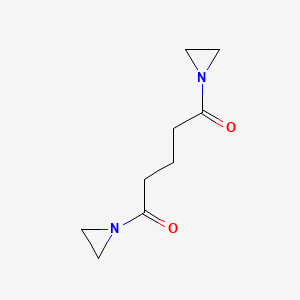
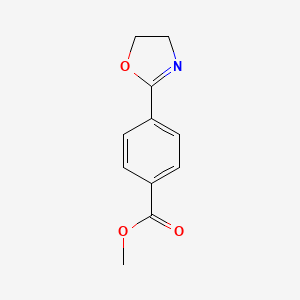
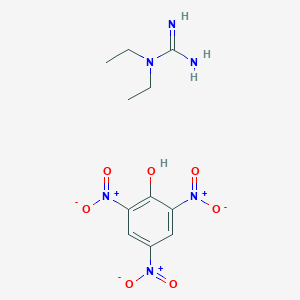
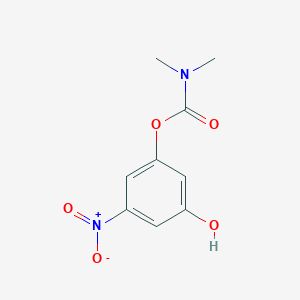
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
